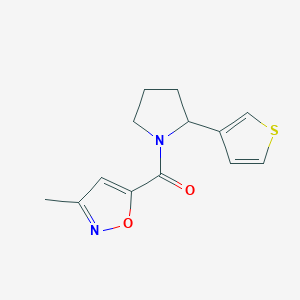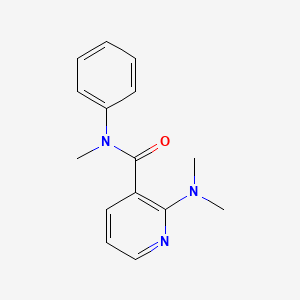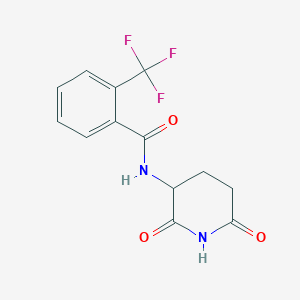
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells.
Mecanismo De Acción
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein. This binding prevents BMI-1 from interacting with other proteins and DNA, which is necessary for its function in cancer stem cells. By inhibiting BMI-1, this compound can prevent the self-renewal of cancer stem cells and promote their differentiation into non-tumorigenic cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of BMI-1, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the expression of genes involved in cancer cell proliferation and survival. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide is its specificity for BMI-1. This specificity reduces the potential for off-target effects and toxicity. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide. One area of interest is the development of more potent and selective BMI-1 inhibitors. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of this compound in combination with immunotherapy is an area of active research. Finally, the development of more effective formulations of this compound for in vivo administration is an important area of future research.
Métodos De Síntesis
The synthesis of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide involves several steps. The first step is the synthesis of 2-amino-5-methylthiazole, which is then reacted with 2-bromo-6-methylpyridine to form 2-(2-pyridyl)-5-methylthiazole. This compound is then reacted with isobutyryl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. Cancer stem cells are thought to be responsible for tumor initiation, progression, and recurrence, and targeting these cells is a promising approach for cancer therapy. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
Propiedades
IUPAC Name |
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)13-15-9(3)11(18-13)12(17)16-10-6-4-5-7-14-10/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNCZJKFEBFJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)





![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)
![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)

![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)
